molecular formula C13H17ClN2O5 B2597527 N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide CAS No. 920191-54-4

N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide

Cat. No. B2597527
CAS RN: 920191-54-4
M. Wt: 316.74
InChI Key: WOQAAAHVRMWSMH-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as CMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMO is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Research on oxamide derivatives, including compounds structurally related to N'-(3-Chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide, has shown that these molecules are stabilized by intramolecular three-center hydrogen bonding. This bonding plays a crucial role in determining the stability and conformation of these compounds, impacting their chemical properties and potential applications in materials science and pharmaceutical development (Martínez-Martínez et al., 1998).

Bimetallic Complexes and Biological Activity

Studies involving asymmetric N,N'-bis(substituted)oxamide ligands have led to the synthesis and characterization of bimetallic complexes with potential cytotoxic activities and reactivities towards DNA and protein. These findings indicate possible applications in the development of new therapeutic agents and molecular tools for biological research (Li et al., 2012).

Optically Active Polyamides from L-Tartaric Acid

Research on polyamides derived from L-tartaric acid, containing methoxy groups, has shown the production of stereoregular polymers with significant optical activity. These materials, due to their hydrophilic properties and high melting points, could have applications in biodegradable materials, optical devices, and environmentally friendly polymers (Bou et al., 1993).

Role of Orexin Receptors in Compulsive Food Consumption

In the context of neurological research, studies on oxamide derivatives targeting orexin receptors have provided insights into the mechanisms underlying compulsive eating behaviors. This research suggests that selective antagonism at orexin receptors could offer new therapeutic strategies for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Anticancer Activity of Dicopper(II) Complexes

The synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has revealed compounds with in vitro anticancer activities. These studies contribute to the development of metal-based drugs and the understanding of their interactions with biological macromolecules, offering potential applications in cancer therapy (Zheng et al., 2015).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5/c1-19-10-5-4-8(6-9(10)14)16-13(18)12(17)15-7-11(20-2)21-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQAAAHVRMWSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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